molecular formula C20H24N2O2S B2924079 1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine CAS No. 1428114-81-1

1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine

Cat. No. B2924079
CAS RN: 1428114-81-1
M. Wt: 356.48
InChI Key: LQQTYGFIXNPCLY-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine, also known as MPP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, is metabolized in vitro to various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. The formation of these metabolites involves various cytochrome P450 enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, along with alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase. CYP2D6 is particularly noted for its role in forming the benzylic alcohol and its subsequent oxidation to benzoic acid, though its overall contribution to this pathway is negligible. The study emphasizes the complexity of the metabolic pathways involved in the degradation of piperazine derivatives and highlights the importance of these enzymes in determining the pharmacokinetic properties of such compounds (Hvenegaard et al., 2012).

Synthesis and Chemical Modifications

The synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and related compounds has been explored for their potential activity against schistosomiasis. The synthetic approach involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution, highlighting the versatility of piperazine as a scaffold for generating pharmacologically active compounds through various chemical modifications (Y. Tung, 1957).

Structural and Computational Analysis

Crystal structure and Hirshfeld surface analysis, along with DFT calculations, have been performed on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, offering a deeper understanding of the interactions and properties of piperazine derivatives at the molecular level. Such analyses are crucial for the design and development of new compounds with desired pharmacological activities (Kumara et al., 2017).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives have been extensively researched for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The piperazine moiety, a cyclic molecule with two nitrogen atoms, is a promising structure in medicinal chemistry for the treatment of various central nervous system disorders. The review of piperazine derivatives and their therapeutic applications emphasizes the significance of this chemical structure in the development of new drugs with central pharmacological activities (Brito et al., 2018).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(2-phenylethenylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-18-7-9-20(10-8-18)17-21-12-14-22(15-13-21)25(23,24)16-11-19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQTYGFIXNPCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine

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